Fructose, 1-amino-1-deoxy-
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Overview
Description
Fructose, 1-amino-1-deoxy-: isoglucosamine , is a derivative of fructose where one hydroxyl group is replaced by an amino group. This compound was first synthesized by Nobel laureate Hermann Emil Fischer in 1886 . It is a key intermediate in the Maillard reaction, which is responsible for the formation of specific aromas, tastes, and colors in thermally processed or dehydrated foods .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Non-Enzymatic Method: Fructose, 1-amino-1-deoxy- can be synthesized through the Maillard reaction, which involves the reaction between a reducing sugar (fructose) and an amino group (amino acids, peptides, or proteins).
Enzymatic Method: Enzymatic synthesis involves the use of specific enzymes to catalyze the formation of fructosamines from fructose and amino compounds.
Industrial Production Methods: Industrial production of fructose, 1-amino-1-deoxy- often involves the Maillard reaction under controlled conditions to ensure the desired product yield and purity. The reaction is typically carried out in aqueous medium with a stepwise increase in temperature to optimize the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fructose, 1-amino-1-deoxy- can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert fructose, 1-amino-1-deoxy- into its reduced forms.
Substitution: The amino group in fructose, 1-amino-1-deoxy- can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation of fructose, 1-amino-1-deoxy- can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction Products: Reduction can yield amino alcohols and other reduced forms.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Fructose, 1-amino-1-deoxy- is used as an intermediate in the synthesis of various chemical compounds. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, fructose, 1-amino-1-deoxy- is studied for its role in glycation reactions and its impact on protein function. It is also used in the study of the Maillard reaction in biological systems .
Medicine: Fructose, 1-amino-1-deoxy- is used in medical research to study its potential therapeutic applications. It is investigated for its role in diabetes management and its impact on blood glucose levels .
Industry: In the food industry, fructose, 1-amino-1-deoxy- is used to enhance the flavor and aroma of processed foods through the Maillard reaction. It is also used in the production of flavoring agents .
Mechanism of Action
Fructose, 1-amino-1-deoxy- exerts its effects primarily through the Maillard reaction. The compound reacts with amino groups in proteins, leading to the formation of advanced glycation end-products (AGEs). These AGEs can affect protein function and contribute to various physiological processes . The molecular targets and pathways involved in these reactions include the formation of Schiff bases and Amadori products, which undergo further rearrangements and reactions to form AGEs .
Comparison with Similar Compounds
Glucosamine: Similar to fructose, 1-amino-1-deoxy-, glucosamine is an amino sugar derived from glucose.
Galactosamine: An amino sugar derived from galactose, similar in structure to fructose, 1-amino-1-deoxy-.
Mannosamine: An amino sugar derived from mannose, also structurally similar to fructose, 1-amino-1-deoxy-.
Uniqueness: Fructose, 1-amino-1-deoxy- is unique due to its specific role in the Maillard reaction and its impact on the flavor and aroma of foods. Its ability to form AGEs and its involvement in glycation reactions distinguish it from other amino sugars .
Properties
CAS No. |
27968-74-7 |
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Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-amino-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H13NO5/c7-6(2-8)5(11)4(10)3(9)1-12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6-/m1/s1 |
InChI Key |
XDWORWLCRZRAPV-ARQDHWQXSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CO)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)N)O)O)O |
Origin of Product |
United States |
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